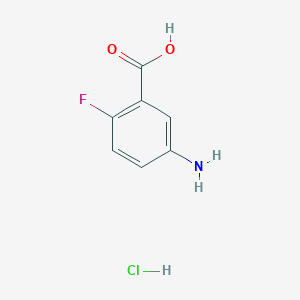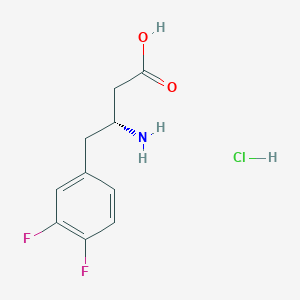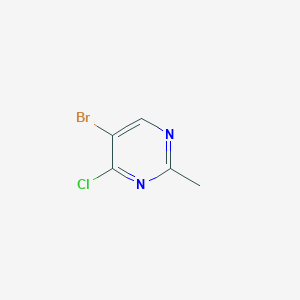
5-Bromo-4-chloro-2-methylpyrimidine
Descripción general
Descripción
5-Bromo-4-chloro-2-methylpyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its potential as an intermediate in the synthesis of various substituted pyrimidine compounds. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of halogenated pyrimidines, such as 5-bromo-4-chloro-2-methylpyrimidine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidines . Similarly, 5-brominated and 5,5'-dibrominated bipyrimidines have been synthesized through bromination and coupling reactions, demonstrating the versatility of brominated pyrimidine intermediates in constructing complex molecular structures .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was investigated, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. The crystal structure of this compound was determined, showing typical intramolecular hydrogen bonding within the crystalline network .
Chemical Reactions Analysis
Halogenated pyrimidines participate in various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed C-C coupling. For instance, 5-bromopyrimidine has been shown to undergo both types of reactions, leading to the formation of aryl-substituted pyrimidines, which are of interest in medicinal chemistry . Additionally, the reactivity of halogenated pyrimidines allows for the synthesis of thiazolo[4,5-d]pyrimidine derivatives, expanding the scope of potential pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines can be explored through various spectroscopic methods and quantum chemical calculations. Vibrational analyses of polarized Raman and infrared spectra, along with normal coordinate calculations, have been used to study the normal vibrations of halogenated pyrimidines, providing insights into the substitutional effects on vibrational frequencies . Quantum chemical calculations have also been performed to determine the geometrical, conformational, and spectroscopic parameters of these compounds, which are crucial for understanding their reactivity and stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Reactions : 5-Bromo-4-chloro-2-methylpyrimidine undergoes regioselective reactions with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which crystallizes in the monoclinic crystal system. This reaction demonstrates the compound's utility in producing specific substituted aminopyrimidines, important in various synthetic pathways (Doulah et al., 2014).
Pd/C–Cu Catalyzed Coupling : The compound is also reactive in Pd/C–Cu catalyzed coupling reactions with terminal alkynes, yielding regioselectively 4-alkynyl-5-bromopyrimidines. This indicates its potential in facilitating diverse chemical syntheses (Pal et al., 2006).
Vibrational Analysis
- Vibrational Spectra Study : The vibrational frequencies and modes, particularly the hydrogen bending and wagging vibrations, of 5-Bromo-4-chloro-2-methylpyrimidine have been studied. Understanding these properties is crucial for the compound's application in various material sciences (Ikari et al., 1990).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and fire caused by electrostatic discharge steam .
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPSNWJFOBWSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647974 | |
| Record name | 5-Bromo-4-chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-methylpyrimidine | |
CAS RN |
861383-73-5 | |
| Record name | 5-Bromo-4-chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




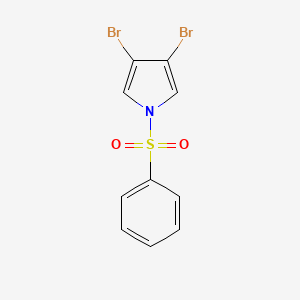
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
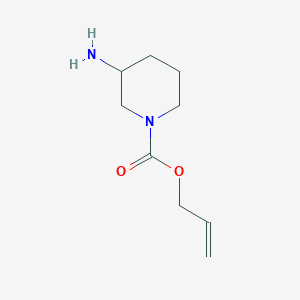
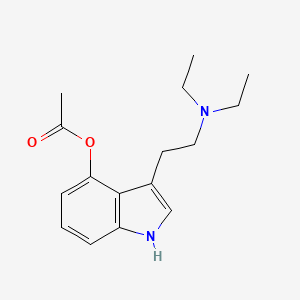
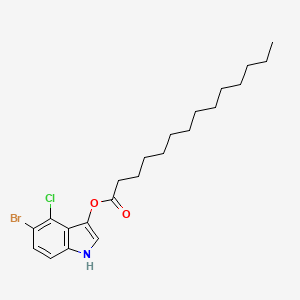
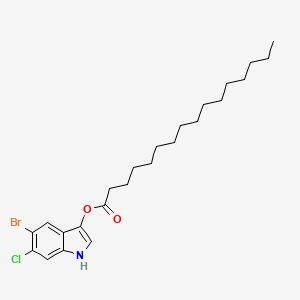
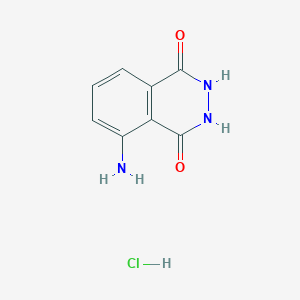
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
